

Application Notes and Protocols for ACBI1 In Vitro Experiments

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Compound of Interest

Compound Name: ACBI1

Cat. No.: B2926427

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ACBI1 is a potent and cooperative Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key epigenetic regulators. These application notes provide an overview of **ACBI1**'s mechanism of action and detailed protocols for its in vitro characterization.

ACBI1 functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.^{[1][2]} This is connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2]} This dual binding brings the target proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the proteasome.^[3] The degradation of these critical chromatin remodelers has been shown to induce anti-proliferative effects and apoptosis in cancer cells, particularly those dependent on the BAF complex for survival.^{[4][5]}

Data Presentation

The following tables summarize the in vitro potency of **ACBI1** across various cell lines and assays.

Table 1: Degradation Potency (DC50) of **ACBI1**

Cell Line	Target Protein	DC50 (nM)	Assay Conditions
MV-4-11	SMARCA2	6	18-hour treatment
MV-4-11	SMARCA4	11	18-hour treatment
MV-4-11	PBRM1	32	18-hour treatment
NCI-H1568	SMARCA2	3.3	18-hour treatment
NCI-H1568	PBRM1	15.6	18-hour treatment

Table 2: Anti-proliferative Activity (IC50) of **ACBI1**

Cell Line	IC50 (nM)	Assay Conditions
MV-4-11	28 - 29	7-day treatment
SK-MEL-5	77	7-day treatment
NCI-H1568	68	3 to 7-day treatment

Experimental Protocols

Herein are detailed protocols for the in vitro evaluation of **ACBI1**.

Protein Degradation Assay via Western Blot

This protocol details the assessment of SMARCA2, SMARCA4, and PBRM1 degradation upon **ACBI1** treatment.

a. Cell Culture and Treatment:

- Seed cells (e.g., MV-4-11, NCI-H1568) in appropriate culture vessels and grow to 70-80% confluency.
- Prepare a stock solution of **ACBI1** in DMSO (e.g., 10 mM).
- Treat cells with a range of **ACBI1** concentrations (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 18 hours). Include a vehicle control (DMSO) and a negative control (cis-

ACBI1, if available).

b. Cell Lysis:

- After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.
- Lyse the cells by adding ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[6]
- For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.[6]
- Incubate the lysate on ice for 10-15 minutes.
- Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[6]
- Collect the supernatant and determine the protein concentration using a BCA assay.

c. Western Blotting:

- Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer for 5-10 minutes.
- Separate the proteins on an SDS-PAGE gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β -actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane three times with TBST.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.^[1]

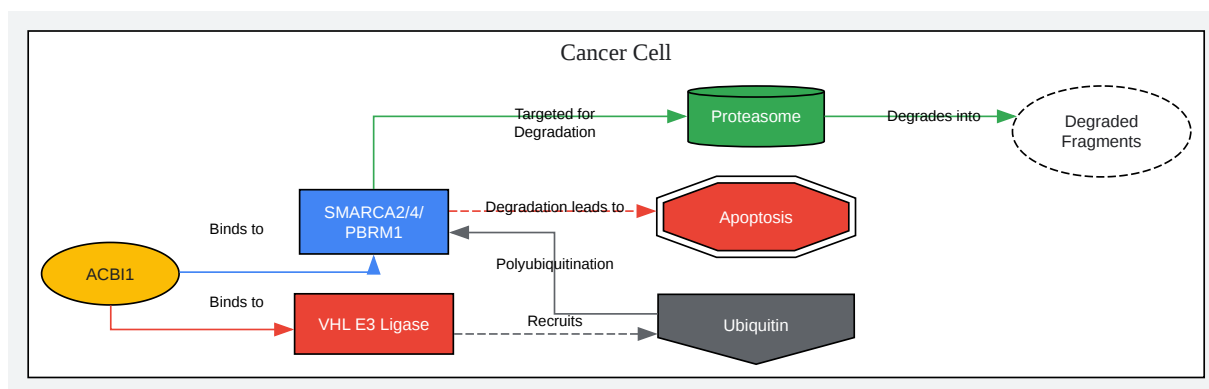
- Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with a serial dilution of **ACBI1** for the desired time period (e.g., 3-7 days).
- Equilibrate the plate to room temperature for approximately 30 minutes.^[7]
- Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.^{[7][8]}
- Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.^[7]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.^[7]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.^[7]
- Measure the luminescence using a plate reader.
- Calculate the IC50 value by plotting the luminescence signal against the log of the **ACBI1** concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

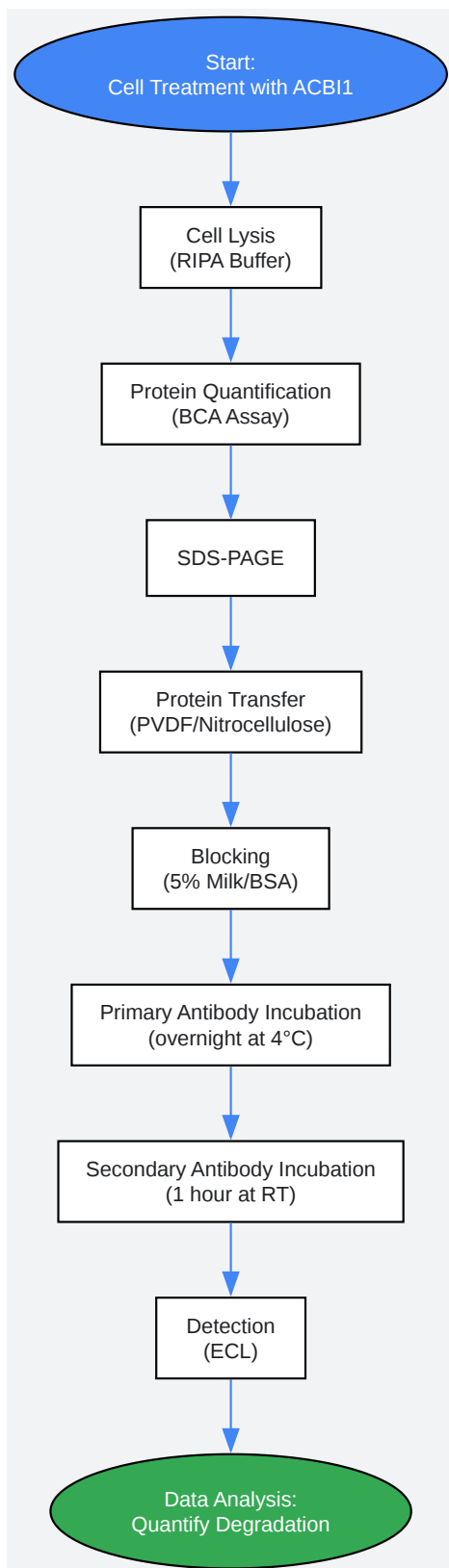
- Seed and treat cells with **ACBI1** as described for the desired duration (e.g., 100 hours).[1]
- Harvest the cells, including any floating cells from the supernatant.
- Wash the cells once with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.[2]
- To 100 μ L of the cell suspension, add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) staining solution.
- Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]
- After incubation, add 400 μ L of 1X Binding Buffer to each tube.[2]
- Analyze the samples by flow cytometry within one hour.
- Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
- Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualization



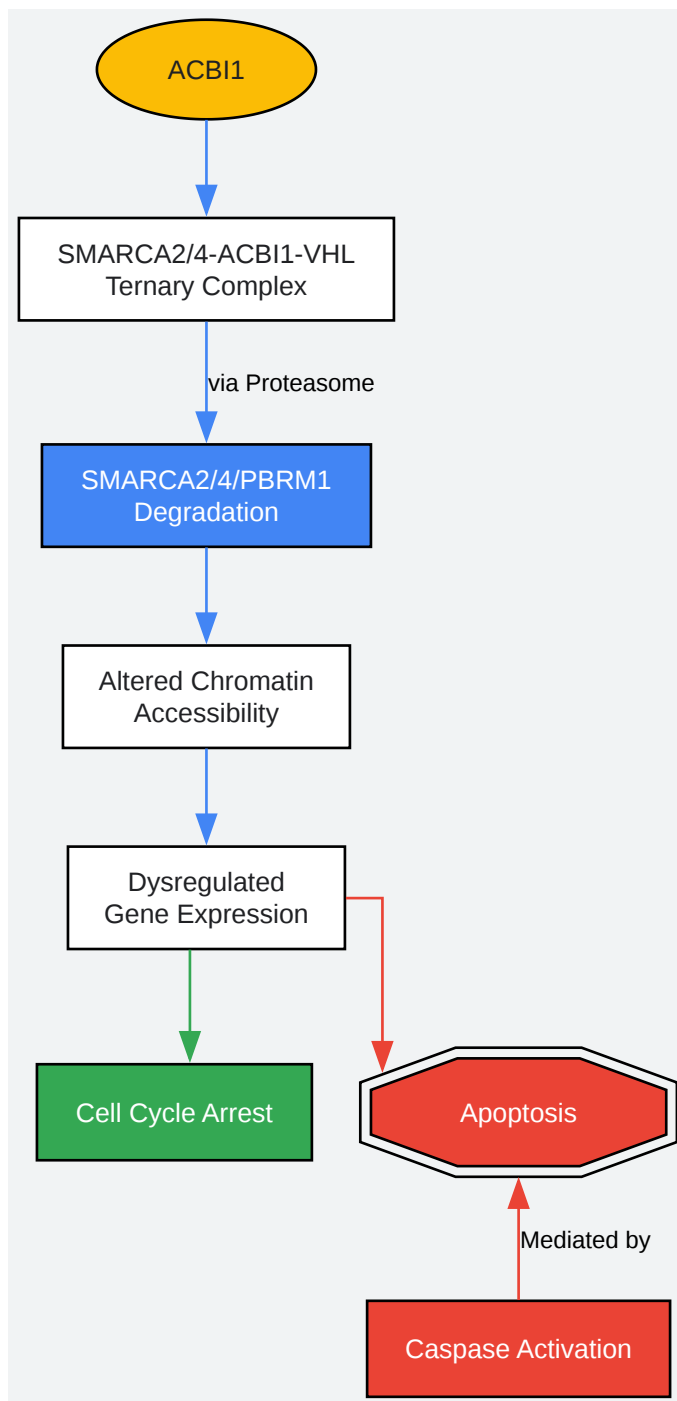
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Caption: Mechanism of action of **ACBI1** leading to protein degradation and apoptosis.



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Caption: Experimental workflow for Western Blot analysis of protein degradation.



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Caption: Signaling pathway initiated by **ACBI1**-induced protein degradation.

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